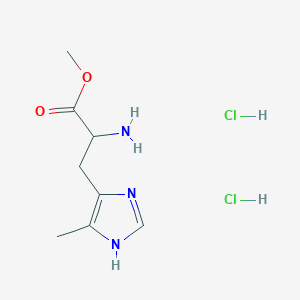

Methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate;dihydrochloride” is a compound with the IUPAC name "methyl (2R)-2-amino-3- (1H-imidazol-4-yl)propanoate dihydrochloride" .

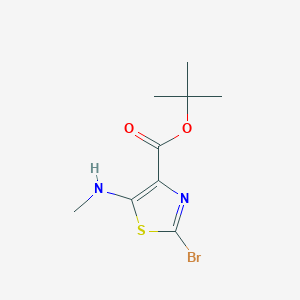

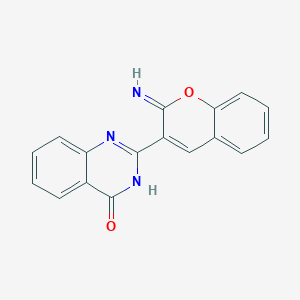

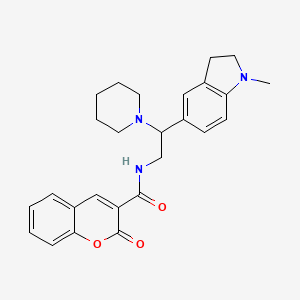

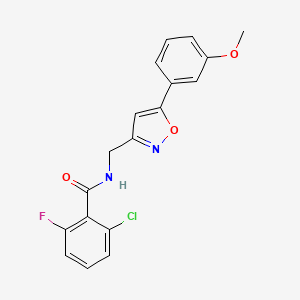

Molecular Structure Analysis

The InChI code for this compound is "1S/C7H11N3O2.2ClH/c1-12-7 (11)6 (8)2-5-3-9-4-10-5;;/h3-4,6H,2,8H2,1H3, (H,9,10);2*1H/t6-;;/m1…/s1" .Chemical Reactions Analysis

Specific chemical reactions involving this compound were not found in the available literature .Aplicaciones Científicas De Investigación

Synthesis of Imidazoles

“Methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate;dihydrochloride” is a type of imidazole, which is an important heterocyclic structural motif in functional molecules. Recent advances in the regiocontrolled synthesis of substituted imidazoles have highlighted their key role in a variety of everyday applications .

Pharmaceuticals and Agrochemicals

Imidazoles, including “Methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate;dihydrochloride”, have traditional applications in pharmaceuticals and agrochemicals . They are often used in the development of new drugs and treatments.

Dyes for Solar Cells and Other Optical Applications

Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications . Their unique properties make them suitable for use in these areas.

Functional Materials

Imidazoles are also used in the creation of functional materials . These materials have a wide range of applications, from electronics to construction.

Catalysis

Imidazoles have been found to be useful in catalysis . They can act as catalysts in various chemical reactions, improving efficiency and yield.

Biological Activities

The derivatives of 1, 3-diazole, which include “Methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate;dihydrochloride”, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Intermediate in Drug Synthesis

“Methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate;dihydrochloride” can serve as a crucial intermediate in the synthesis of certain drugs . For example, it is an intermediate in the synthesis of Zavegepant .

Research and Development

Due to its versatility and utility in a number of areas, expedient methods for the synthesis of imidazoles like “Methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate;dihydrochloride” are both highly topical and necessary . This makes it a valuable compound in ongoing research and development efforts in various fields of science.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.2ClH/c1-5-7(11-4-10-5)3-6(9)8(12)13-2;;/h4,6H,3,9H2,1-2H3,(H,10,11);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRUMMLYQYGCANN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CC(C(=O)OC)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoate;dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-morpholin-4-yl-3-nitrobenzamide](/img/structure/B2393589.png)

![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate](/img/structure/B2393591.png)

![(2E)-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylic acid](/img/structure/B2393603.png)

![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2393605.png)

![1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acid](/img/structure/B2393606.png)